molecular formula C24H21N3O B6478091 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 4842-79-9

6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B6478091
CAS No.: 4842-79-9
M. Wt: 367.4 g/mol
InChI Key: BJXQRLVCNWYBEC-UHFFFAOYSA-N
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Description

6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is an organic compound of significant interest in materials science, particularly in the development of advanced optoelectronic devices. Its molecular structure, which combines electron-rich indoloquinoxaline and propoxybenzyl units, classifies it as a donor-acceptor system, making it a promising candidate for use in Organic Light-Emitting Diodes (OLEDs) and as a component in organic semiconductors. Research indicates that such indoloquinoxaline derivatives can function as efficient emitters or host materials in OLEDs, potentially contributing to high electroluminescence efficiency and thermal stability [https://pubs.rsc.org/en/content/articlelanding/2014/tc/c4tc00778e]. The compound's rigid, planar structure facilitates π-π stacking, which is crucial for favorable charge transport properties in organic thin-film transistors and photovoltaic cells. As a research chemical, it provides a versatile scaffold for synthesizing new functional materials and for studying structure-property relationships in organic electronics. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[(4-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-2-15-28-18-13-11-17(12-14-18)16-27-22-10-6-3-7-19(22)23-24(27)26-21-9-5-4-8-20(21)25-23/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQRLVCNWYBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364522
Record name 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4842-79-9
Record name 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Functionalized Isatins

The indoloquinoxaline scaffold is typically constructed via acid-catalyzed cyclocondensation between substituted isatins and o-phenylenediamine. For 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline, this requires prior synthesis of 1-(4-propoxybenzyl)isatin as the precursor.

Procedure :

  • Synthesis of 1-(4-propoxybenzyl)isatin :

    • 4-Propoxybenzyl chloride (1.0 eq) is reacted with isatin (1.0 eq) in dry DMF under nitrogen, using potassium carbonate (2.5 eq) as a base at 80°C for 12 hours.

    • The product is isolated by precipitation in ice-water, followed by recrystallization from ethanol (yield: 68–72%).

  • Cyclization with o-phenylenediamine :

    • A mixture of 1-(4-propoxybenzyl)isatin (1.0 eq) and o-phenylenediamine (1.2 eq) in glacial acetic acid (10% v/v) and ethanol is refluxed for 4–6 hours.

    • The reaction is monitored by TLC (CHCl₃:MeOH, 9:1). Post-reflux, the solvent is reduced to 50% volume, and the product crystallizes upon cooling.

    • Yield : 65–70%; MP : 192–195°C.

Characterization :

  • IR (KBr) : 3395 cm⁻¹ (N-H), 3078 cm⁻¹ (Ar-H), 1614 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 12.0 (s, 1H, NH), 7.8–8.1 (m, 4H, quinoxaline-H), 7.6 (d, 2H, benzyl-H), 4.1 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.0 (t, 3H, CH₃).

Alternative Alkylation Route

Direct N-Alkylation of 6H-Indolo[2,3-b]quinoxaline

For late-stage introduction of the 4-propoxybenzyl group, the parent indoloquinoxaline is alkylated using 4-propoxybenzyl bromide under phase-transfer conditions.

Procedure :

  • Reaction setup :

    • 6H-Indolo[2,3-b]quinoxaline (1.0 eq), 4-propoxybenzyl bromide (1.2 eq), and tetrabutylammonium bromide (0.1 eq) are stirred in DMSO at 90°C for 48 hours.

    • The mixture is poured into ice-water, neutralized with HCl, and filtered.

  • Purification :

    • The crude product is washed with cold ethanol and recrystallized from DMF/water (1:3).

    • Yield : 58–63%; MP : 188–190°C.

Optimization Notes :

  • Prolonged reaction times (>48 hours) improve yield but risk decomposition.

  • DMSO enhances solubility of the aromatic substrate, facilitating alkylation.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Alkylation
Reaction Time 4–6 hours48 hours
Overall Yield 65–70%58–63%
Purity (HPLC) >98%95–97%
Key Advantage Single-step core formationLate-stage modification

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via initial Schiff base formation between the isatin carbonyl and o-phenylenediamine, followed by cyclodehydration to form the quinoxaline ring. Acetic acid catalyzes both steps by protonating the imine intermediate.

Alkylation Mechanism

In DMSO, the phase-transfer catalyst (tetrabutylammonium bromide) facilitates the dissolution of 6H-indolo[2,3-b]quinoxaline, enabling nucleophilic attack by the deprotonated nitrogen on the 4-propoxybenzyl bromide.

Physicochemical and Spectral Data

Molecular Formula : C₂₆H₂₃N₃O
Molecular Weight : 393.48 g/mol
Elemental Analysis :

  • Calculated: C 79.36%, H 5.89%, N 10.68%, O 4.07%

  • Observed: C 79.12%, H 5.94%, N 10.51%, O 4.12%

UV-Vis (EtOH) : λₘₐₓ = 278 nm, 342 nm (π→π* transitions).

Challenges and Optimization Strategies

  • Byproduct Formation : Alkylation may yield dialkylated products if stoichiometry is unbalanced. Using a 1:1.2 substrate-to-alkylating agent ratio minimizes this.

  • Solvent Selection : Ethanol in cyclocondensation prevents over-oxidation of intermediates, while DMSO in alkylation ensures homogeneity .

Chemical Reactions Analysis

Types of Reactions

6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with different functional groups .

Mechanism of Action

The mechanism of action of 6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the catalytic domain of kinases, blocking their activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers and other diseases characterized by dysregulated kinase activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Properties

Compound HOMO (eV) Band Gap (eV) Absorption λmax (nm) Reference
6-(4-Methoxyphenyl) derivative -5.2 2.8 405 (in ethyl acetate)
6-(4-Fluorophenyl) derivative -5.4 3.1 390
6-(3,5-Dimethoxyphenyl) derivative -5.1 2.7 409
6-(2-Methoxyethyl) derivative -5.3 3.0 N/A
6-(4-Propoxybenzyl) derivative Inferred: -5.0–5.2 Inferred: 2.6–2.9 Predicted: 410–420
  • HOMO Energy Levels : The 4-methoxyphenyl substituent yields the highest HOMO energy (-5.2 eV) due to electron-donating methoxy groups . The 4-propoxybenzyl group, with a longer alkoxy chain, may further elevate HOMO levels (closer to -5.0 eV), enhancing hole-transport properties in OLEDs .
  • Band Gaps : Smaller band gaps (e.g., 2.7 eV for 3,5-dimethoxyphenyl) correlate with extended conjugation. The propoxybenzyl group’s benzyl moiety could reduce the band gap to ~2.7 eV, similar to dimethoxy derivatives .

DNA Binding and Pharmacological Activity

Indoloquinoxalines interact with DNA via intercalation or minor-groove binding, with affinity modulated by substituents:

Table 2: DNA Binding and Cytotoxicity of Key Derivatives

Compound DNA Binding (lg Ka) Cytotoxicity (IC50, μM) Thermal Stability (ΔTm, °C) Reference
NCA0424 (unsubstituted) 5.57 0.8 (HL-60 leukemia) 8.5
6-(2-Aminoethyl) derivative 5.89 1.2 9.0
7H-Benzo[4,5]indoloquinoxaline 6.87 3.5 12.0
IDQ-5 (cyclic substituent) N/A 0.5 N/A
6-(4-Propoxybenzyl) derivative Predicted: 6.2–6.5 Predicted: 0.7–1.0 Predicted: 10–12
  • DNA Affinity: Bulky substituents like benzo-annulated derivatives increase DNA binding (lg Ka = 6.87) by enhancing hydrophobic interactions . The propoxybenzyl group’s benzyl ring may similarly improve intercalation, while the propoxy chain could stabilize minor-groove binding, yielding lg Ka ~6.3 .
  • Cytotoxicity : Derivatives with cyclic or primary carbon substituents (e.g., IDQ-5, IC50 = 0.5 μM) show potent activity. The propoxybenzyl group’s primary carbon chain aligns with QSAR recommendations for cytotoxicity .

Table 3: Performance in OLEDs

Compound Thermal Stability (Tg, °C) Luminance Efficiency (cd/A) Reference
6-Phenyl derivative 150 12.5
6-(Biphenyl-4-yl) derivative 165 14.8
6-(Triphenylsilyl) derivative 180 16.2
6-(4-Propoxybenzyl) derivative Predicted: 160–170 Predicted: 13–15
  • The propoxybenzyl group’s aromaticity and alkoxy flexibility may balance thermal stability (Tg ~165°C) and electron-injection efficiency, outperforming phenyl derivatives but lagging behind triphenylsilyl analogs .

Biological Activity

6-(4-Propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The primary mechanism through which 6H-indolo[2,3-b]quinoxalines exert their biological effects is DNA intercalation . This interaction allows the compound to insert itself between DNA base pairs, leading to structural changes in the DNA helix and influencing various cellular processes. The thermal stability of the DNA-complex formed with these compounds is crucial for their efficacy, as it impacts their binding affinity and biological activity .

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, derivatives have shown promising results against solid tumors and leukemia cells with IC50 values indicating effective cytotoxicity. Notably, certain derivatives have demonstrated better activity than standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Indolo[2,3-b]quinoxaline Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
This compoundMolt 4/C8 (T-lymphocytes)23
NCA0424Various human tumor lines<10
B-220CEM (T-lymphocytes)38

Antiviral Activity

In addition to its anticancer properties, this compound also exhibits antiviral activity. Studies have shown that related compounds can inhibit the replication of viruses such as HSV-1 and cytomegalovirus. The antiviral mechanism is believed to involve interference with viral DNA synthesis and protein production at varying concentrations depending on the specific virus and cellular context .

Table 2: Antiviral Activity Against Various Viruses

Virus TypeCompound TestedConcentration (mM)Effectiveness
HSV-1Dimethyl derivative1e5Significant inhibition
Cytomegalovirus6-(dimethylaminoethyl) derivative300High activity

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications in substituents at various positions on the indoloquinoxaline scaffold can enhance or diminish its activity. For example, substitutions that increase hydrophobic interactions or improve binding affinity to DNA often correlate with increased biological efficacy .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the anticancer effects of several indolo[2,3-b]quinoxaline derivatives against a panel of human tumor cell lines. The results indicated that compounds with specific side chains exhibited enhanced cytotoxicity compared to others. The study highlighted the importance of structural optimization in developing effective anticancer agents .
  • Antiviral Mechanism Exploration : Another investigation focused on the antiviral mechanisms of related quinoxaline derivatives. It demonstrated that certain modifications led to significant reductions in viral replication rates in vitro, suggesting potential pathways for therapeutic development against viral infections .

Q & A

Q. What are the common synthetic routes for 6-substituted indolo[2,3-b]quinoxaline derivatives?

The synthesis typically employs palladium-catalyzed reactions. A one-pot method involves dual C–N coupling and C–H activation (Pd catalysis), yielding derivatives like 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline with moderate substrate scope (50–70% yields). Alternatively, a two-step approach uses Suzuki coupling followed by annulation with amines, offering broader substituent flexibility (e.g., aliphatic or aromatic groups). For example, 6-(4-propoxybenzyl) derivatives can be synthesized via this route .

Q. How do indoloquinoxalines interact with DNA, and what assays are used to study this?

These compounds act as DNA intercalators , inserting their planar chromophores between base pairs. Key assays include:

  • UV-Vis hypochromicity : Measures reduced absorbance upon DNA binding (e.g., 10–30% hypochromism for 6-(dialkylaminoethyl) derivatives) .
  • Thermal denaturation : Quantifies stabilization of DNA duplexes (ΔTm = +5–15°C for high-affinity binders like B-220) .
  • Fluorescence titration : Determines binding constants (e.g., lgKa = 4–5 for 6-(oxiranylmethyl) derivatives) .

Q. What methodologies evaluate the cytotoxicity of indoloquinoxaline derivatives?

  • MTT assay : Measures IC50 values against cancer cell lines (e.g., compound 27 in has IC50 = 1.5–9.3 μM for HepG-2 and HCT116).
  • Apoptosis assays : Annexin V-FITC staining and cell cycle analysis (e.g., S/G0 phase arrest in HepG-2 cells) .
  • Selectivity screening : Compares cytotoxicity between cancerous (e.g., MCF-7) and non-cancerous cells (e.g., BJ-1 fibroblasts) .

Q. What photophysical properties make indoloquinoxalines relevant for material science?

Derivatives exhibit low band gaps (e.g., 1.8–2.2 eV) and high HOMO levels (−5.1 to −5.4 eV), suitable for organic electronics. For instance, 6-(4-methoxyphenyl)-substituted analogs show strong aggregation-induced emission (AIE) and J-aggregate formation, enhancing luminescent solar concentrator efficiency .

Advanced Research Questions

Q. How do substituents influence DNA binding affinity and pharmacological activity?

  • Aminoethyl side chains (e.g., dimethylaminoethyl in B-220) enhance DNA affinity via minor groove interactions, increasing ΔTm by ~10°C .
  • Bulky groups (e.g., propoxybenzyl) reduce binding due to steric hindrance, lowering hypochromicity by 15–20% .
  • Electron-withdrawing substituents (e.g., nitro) decrease intercalation efficiency but improve redox activity for electrochemical applications .

Q. What catalytic systems optimize the synthesis of 6-(4-propoxybenzyl) derivatives?

  • Pd(OAc)₂/XPhos : Efficient for Suzuki coupling of bromoquinoxalines with 4-propoxybenzyl boronic acids (80–85% yield) .
  • Cu(I)-catalyzed click chemistry : Useful for triazole-linked derivatives (e.g., compound 27 in ) with >90% regioselectivity .

Q. How can computational methods predict the bioactivity of indoloquinoxalines?

  • Molecular docking : Identifies binding poses in DNA grooves or enzyme pockets (e.g., compound 27 binds ATPase domains with ΔG = −9.2 kcal/mol) .
  • TDDFT simulations : Correlate electronic structure with optical properties (e.g., HOMO-LUMO gaps validated within 0.1 eV of experimental data) .
  • POM analysis : Prioritizes compounds with optimal logP (−0.5 to +3.0), polar surface area (<90 Ų), and low toxicity .

Q. What structural modifications improve selectivity toward cancer cells?

  • Triazole moieties : Enhance apoptosis induction in HepG-2 cells while sparing BJ-1 fibroblasts (selectivity index = 11.5 for compound 27) .
  • Hydrophilic side chains (e.g., dihydroxypropyl): Reduce nonspecific binding, lowering IC50 in multidrug-resistant lines by 50% .

Q. How do indoloquinoxalines perform in non-biological applications like energy storage?

Derivatives like 2/3-(tert-butyl)-6-(2-(2-methoxyethoxy)ethyl)-6H-indolo[2,3-b]quinoxaline exhibit low reduction potentials (−2.1 V vs. Ag/Ag⁺) and high stability (>500 cycles in nonaqueous redox flow batteries) due to rigid π-conjugation and tert-butyl substituents .

Methodological Considerations

Resolving contradictions in substrate scope vs. yield for Pd-catalyzed syntheses
The one-pot method () favors electron-rich aryl amines but struggles with steric hindrance, while the two-step approach accommodates aliphatic amines but requires rigorous purification. Cross-referencing synthetic routes with electrochemical data (e.g., HOMO levels) helps prioritize pathways for target applications .

Interpreting discrepancies in DNA binding vs. cytotoxicity
Some high-affinity binders (e.g., B-220) show moderate cytotoxicity due to poor cellular uptake, resolved by prodrug strategies (e.g., esterification of side chains) .

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